![molecular formula C14H15ClN4O2S B6572094 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide CAS No. 923139-56-4](/img/structure/B6572094.png)

2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

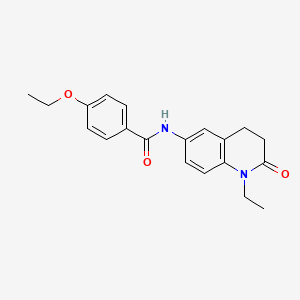

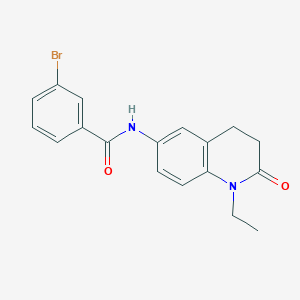

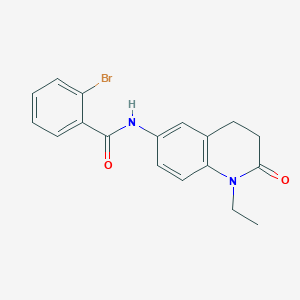

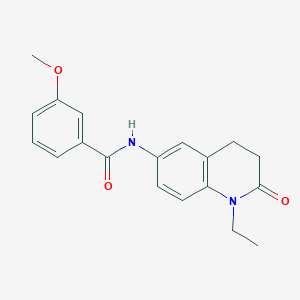

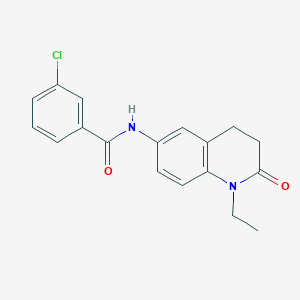

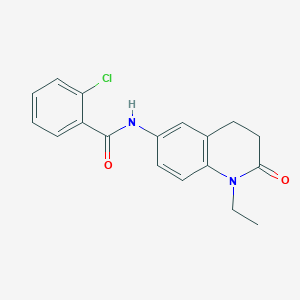

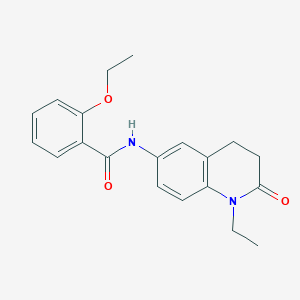

“2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted with various functional groups including a carbamoyl group attached to a 3-chlorophenyl group, an amino group, and an ethylacetamide group .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the general knowledge of organic chemistry. It contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. The thiazole ring is substituted at the 2-position with a carbamoyl group that is further substituted with a 3-chlorophenyl group. At the 4-position of the thiazole ring, there is a substitution with an ethylacetamide group .

Applications De Recherche Scientifique

2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide has been studied for its potential applications in drug discovery and development. It has been found to inhibit the enzyme DHODH, which is involved in the de novo synthesis of pyrimidines. Inhibition of DHODH by this compound has been found to induce cell death in a variety of cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. In addition, this compound has been shown to have anti-inflammatory and anti-microbial properties.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to interact with multiple receptors .

Mode of Action

Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may interact with their targets in a variety of ways .

Biochemical Pathways

Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may affect a variety of biochemical pathways .

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may have a variety of molecular and cellular effects .

Avantages Et Limitations Des Expériences En Laboratoire

2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. In addition, this compound is stable and can be stored for long periods of time without degradation. Furthermore, it is relatively inexpensive to produce. However, this compound has some limitations for use in laboratory experiments. It has a relatively low solubility in water, which can make it difficult to work with. In addition, this compound has been found to be toxic at high concentrations, which can limit its use in laboratory experiments.

Orientations Futures

There are several potential future directions for 2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide. One possibility is to further explore its potential as an anti-cancer agent. Studies could be conducted to determine the efficacy of this compound in combination with other drugs for the treatment of cancer. In addition, further studies could be conducted to explore the potential of this compound as an anti-inflammatory and anti-microbial agent. Finally, research could be conducted to explore the potential of this compound as a drug delivery system.

Méthodes De Synthèse

2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-ethylacetamide can be synthesized using a three-step method. The first step involves the reaction of 3-chlorobenzoyl chloride with N-ethylacetamide in the presence of a base, such as sodium hydroxide, to obtain the corresponding amide. The second step involves the reaction of the amide with thiourea to form the thiazole ring. The final step involves the reaction of the thiazole ring with 3-chlorobenzoyl chloride to obtain the final product, this compound.

Analyse Biochimique

Biochemical Properties

Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the thiazole derivative and the biomolecules it interacts with .

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-ethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O2S/c1-2-16-12(20)7-11-8-22-14(18-11)19-13(21)17-10-5-3-4-9(15)6-10/h3-6,8H,2,7H2,1H3,(H,16,20)(H2,17,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONQAMYNBONXTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1=CSC(=N1)NC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B6572088.png)

![ethyl 1-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B6572110.png)

![ethyl 3-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)propanoate](/img/structure/B6572115.png)

![ethyl 3-[({[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}carbamoyl)amino]propanoate](/img/structure/B6572123.png)

![ethyl 2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B6572130.png)

![ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetate](/img/structure/B6572135.png)